molecular formula C15H15BrN4O B2395961 1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one CAS No. 2415519-65-0

1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one

Cat. No.: B2395961
CAS No.: 2415519-65-0
M. Wt: 347.216
InChI Key: ZLYSJUGMUWQNMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, and a bromopyrimidine moiety attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the piperazine ring with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be attached to the piperazine ring through a nucleophilic substitution reaction using 5-bromopyrimidine and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one
  • 1-Benzyl-4-(5-iodopyrimidin-2-yl)piperazin-2-one

Uniqueness

1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one is unique due to the presence of the bromine atom in the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.

Properties

IUPAC Name

1-benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c16-13-8-17-15(18-9-13)20-7-6-19(14(21)11-20)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYSJUGMUWQNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=C(C=N2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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